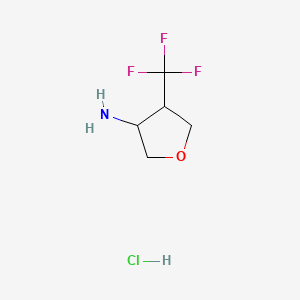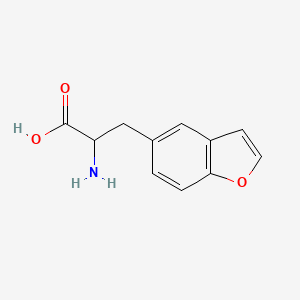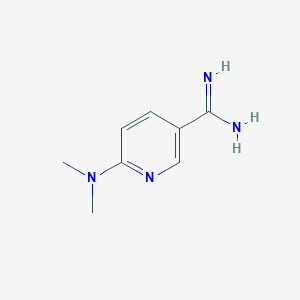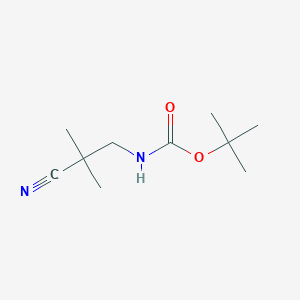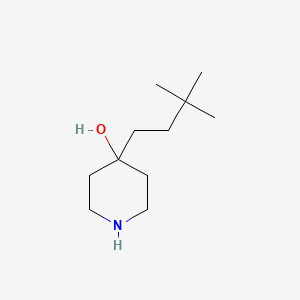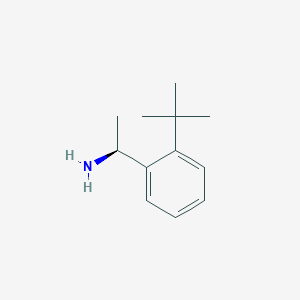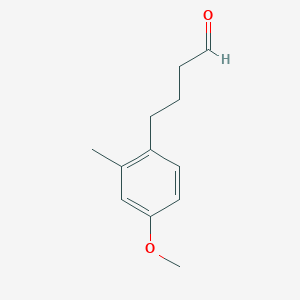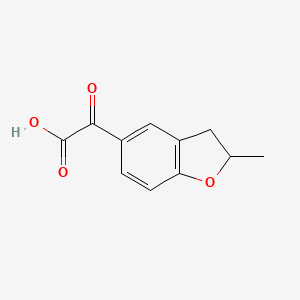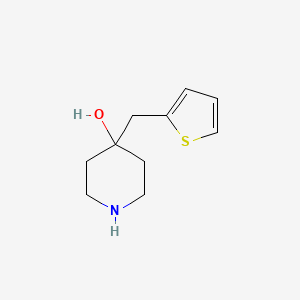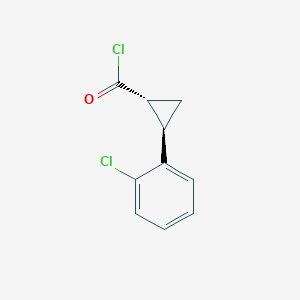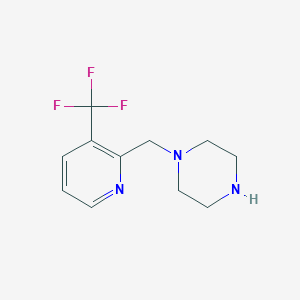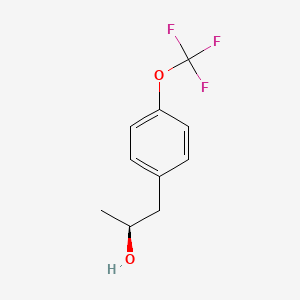
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is a chiral organic compound characterized by a trifluoromethoxy group attached to the phenyl ring and a secondary alcohol functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-1-phenylpropan-2-ol as the starting material.
Trifluoromethylation: The phenyl ring is then trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl triflate under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts may be employed to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: undergoes several types of chemical reactions:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding (S)-1-(4-(trifluoromethoxy)phenyl)ethanol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: (S)-1-(4-(trifluoromethoxy)phenyl)propan-2-one
Reduction: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is unique due to its chiral nature and the presence of the trifluoromethoxy group. Similar compounds include:
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A related compound with a primary alcohol group.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: The oxidized form of the compound.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
(2S)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
UUMVFMQXWKHFEJ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



